molecular formula C12H18ClNO2 B1376095 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride CAS No. 1376321-05-9

3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride

Cat. No.: B1376095
CAS No.: 1376321-05-9
M. Wt: 243.73 g/mol
InChI Key: YFDVQUDDPYSADO-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of 243.73 g/mol . It is a hydrochloride salt form of 3-[(3,5-dimethoxyphenyl)methyl]azetidine, characterized by the presence of an azetidine ring and a 3,5-dimethoxyphenyl group. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Industry: Used in the development of new materials and chemical processes.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride typically involves the reaction of 3,5-dimethoxybenzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually include:

    Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Base: Common bases include sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring or the phenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidines or phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3,4-Dimethoxyphenyl)methyl]azetidine hydrochloride
  • 3-[(3,5-Dimethoxyphenyl)ethyl]azetidine hydrochloride
  • 3-[(3,5-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride

Uniqueness

3-[(3,5-Dimethoxyphenyl)methyl]azetidine hydrochloride is unique due to its specific substitution pattern on the phenyl ring and the presence of the azetidine ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research applications.

Properties

IUPAC Name

3-[(3,5-dimethoxyphenyl)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-11-4-9(3-10-7-13-8-10)5-12(6-11)15-2;/h4-6,10,13H,3,7-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDVQUDDPYSADO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CC2CNC2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1376321-05-9
Record name 3-[(3,5-dimethoxyphenyl)methyl]azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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